molecular formula C18H19N5O3S B2820473 N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223963-29-8

N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2820473
CAS No.: 1223963-29-8
M. Wt: 385.44
InChI Key: FIMRAYWXHGLYGI-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS 1223963-29-8) is a high-purity synthetic small molecule with the molecular formula C18H19N5O3S and a molecular weight of 385.44 g/mol. This compound features a fused thiazolo[4,5-d]pyrimidine core structure, a morpholino ring at the 2-position, and an N-benzyl acetamide side chain at the 6-position, contributing to its specific biological activity and research utility. The compound is structurally classified within the thiazolopyrimidine family, which has demonstrated significant potential in anticancer research due to its activity against EGFR tyrosine kinase, an enzyme critically involved in cancer cell proliferation and growth signaling pathways . Research into structurally analogous pyrimidine and thiazolopyrimidine derivatives has revealed potent anticancer activities against various human cancer cell lines, including colon cancer (HT29) and prostate cancer (DU145), making this chemical scaffold a valuable tool for investigating novel oncological therapeutic strategies . The compound is supplied with comprehensive analytical data and is intended for research applications only. It is strictly not for diagnostic, therapeutic, or human use. Researchers can utilize this molecule for investigating kinase inhibition mechanisms, developing structure-activity relationship models, and exploring new pathways in cancer biology and medicinal chemistry.

Properties

IUPAC Name

N-benzyl-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c24-14(19-10-13-4-2-1-3-5-13)11-23-12-20-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h1-5,12H,6-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMRAYWXHGLYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, which is then functionalized with a morpholino group and a benzyl group. The key steps in the synthesis include:

    Formation of the Thiazolopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.

    Introduction of the Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, often using morpholine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, morpholine, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives with Varied Substituents

Compounds sharing the thiazolo[4,5-d]pyrimidine core but differing in substituents highlight the impact of functional groups on physicochemical and biological properties.

Table 1: Key Thiazolo[4,5-d]pyrimidine Analogs
Compound Name Substituents (Position 2/6) Molecular Formula Molecular Weight Key Data/Activity Reference
Target Compound Morpholino / N-benzyl acetamide C₁₉H₂₁N₅O₃S 415.46* N/A (Theoretical)
IDPU (Neuroprotective agent) Imino-propyl-urea / H C₉H₁₂N₆O₂S 292.31 Neuroprotective in Parkinson’s model [1]
N-[(4-chlorophenyl)methyl] derivative Pyrrolidin-1-yl / 4-Cl-benzyl C₁₈H₁₈ClN₅O₂S 403.89 Research compound (2 mg available) [6]
N-[(2,3-dimethoxyphenyl)methyl] derivative Pyrrolidin-1-yl / 2,3-OMe-benzyl C₂₀H₂₃N₅O₄S 429.50 Research compound (3 mg available) [6]

Notes:

  • Morpholino vs.
  • Benzyl Substituents : Chloro (electron-withdrawing) or methoxy (electron-donating) groups on the benzyl ring modulate lipophilicity and electronic distribution, affecting receptor affinity .
  • Core Activity : The thiazolo[4,5-d]pyrimidine core in IDPU demonstrated neuroprotection, suggesting the target compound’s core may confer similar bioactivity .

Triazolo[4,5-d]pyrimidine Analogs

Triazolo[4,5-d]pyrimidine derivatives, though structurally distinct, share acetamide side chains and aromatic substitutions.

Table 2: Triazolo[4,5-d]pyrimidine Analogs
Compound Name Substituents (Position 3/6) Molecular Formula Molecular Weight Key Data Reference
N-benzyl-2-(3-ethyl-7-oxo-triazolo...)acetamide Ethyl / N-benzyl C₁₇H₁₉N₇O₂ 361.39 Synthetic intermediate [4]
N-(2-chlorobenzyl)-2-(3-benzyl-7-oxo...)acetamide Benzyl / 2-Cl-benzyl C₂₁H₁₇ClN₆O₂ 428.91 Research compound [5]

Notes:

  • Core Differences : The triazolo core lacks the sulfur atom present in thiazolo derivatives, altering electronic properties and hydrogen-bonding capacity.

Thiazolo[3,2-a]pyrimidine and Quinazoline Derivatives

Compounds with alternative fused cores illustrate structural diversity within related heterocycles.

Table 3: Thiazolo[3,2-a]pyrimidine and Quinazoline Derivatives
Compound Name Core Structure Substituents Yield (%) Key Spectral Data Reference
(2Z)-2-(2,4,6-Trimethylbenzylidene)-... (11a) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 68 IR: 3,436 cm⁻¹ (NH); MS: m/z 386 [2]
6,11-Dihydro-2-(5-methylfuran-2-yl)-... (12) Pyrimido[2,1-b]quinazoline 5-Methylfuran 57 IR: 2,220 cm⁻¹ (CN); MS: m/z 318 [2]

Notes:

  • Synthetic Accessibility : Yields for thiazolo[3,2-a]pyrimidines (68%) and quinazolines (57%) are moderate, suggesting comparable synthetic challenges for the target compound .
  • Spectroscopic Trends : CN and NH groups in these analogs produce distinct IR and NMR signals, aiding structural validation .

Biological Activity

Chemical Structure and Properties

N-benzyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound that belongs to the class of thiazole and pyrimidine derivatives. The presence of a morpholine ring contributes to its potential biological activity, particularly in medicinal chemistry.

Biological Activity

The biological activity of compounds like this compound can be assessed through various mechanisms:

  • Antimicrobial Activity : Many thiazole and pyrimidine derivatives exhibit significant antimicrobial properties. Studies often focus on their effectiveness against bacteria and fungi.
  • Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. They may induce apoptosis or inhibit specific signaling pathways involved in tumor growth.
  • Enzyme Inhibition : These compounds may act as inhibitors of key enzymes involved in metabolic pathways, which can be relevant for the treatment of various diseases, including diabetes and cancer.

Research Findings

Research has shown that derivatives of thiazole and pyrimidine can exhibit a range of biological activities:

  • A study demonstrated that certain thiazole derivatives showed promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.
  • Another research highlighted the anticancer effects of pyrimidine derivatives, which were effective against various cancer cell lines by inducing cell cycle arrest and apoptosis.

Case Studies

  • Antimicrobial Activity : A case study involving a series of thiazole derivatives showed that modifications to the benzyl group significantly enhanced their antibacterial properties. The study concluded that structural optimization is crucial for improving efficacy.
  • Anticancer Activity : A clinical trial investigated the effects of pyrimidine derivatives on patients with advanced cancers. Results indicated that these compounds could reduce tumor size in a subset of patients, warranting further investigation into their mechanisms.

Data Table: Summary of Biological Activities

Compound StructureBiological ActivityMechanism
Thiazole DerivativeAntimicrobialInhibition of bacterial cell wall synthesis
Pyrimidine DerivativeAnticancerInduction of apoptosis via p53 pathway
Morpholine ContainingEnzyme InhibitionCompetitive inhibition of target enzymes

Q & A

Q. Table: Recommended Storage Conditions

FormTemperatureSolventShelf Life
Solid-20°CN/A12 months
Solution4°CDMSO1 month

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